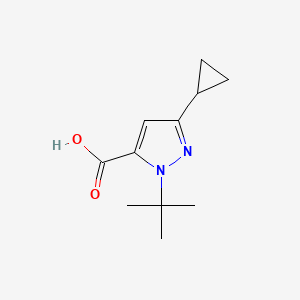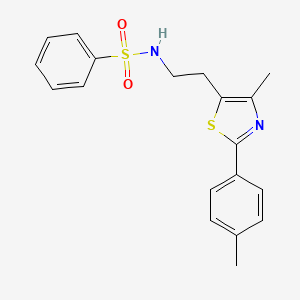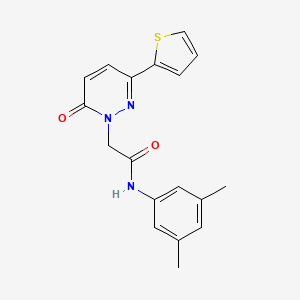
1-acétyl-N-(4-(trifluorométhoxy)benzyl)azétidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .Chemical Reactions Analysis
The trifluoromethoxy group is finding increased utility as a substituent in bioactives . The review focuses on the synthesis, properties, and reactivity of this important substituent .Mécanisme D'action
The exact mechanism of action of 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is not fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their cell wall synthesis.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide exhibits low toxicity towards mammalian cells, making it a promising candidate for further research. It has also been found to exhibit anti-inflammatory and antioxidant activities, indicating its potential use in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide in lab experiments is its low toxicity towards mammalian cells. However, its limited solubility in water can pose a challenge in some experiments.
Orientations Futures
There are several potential future directions for the research on 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide. Some of these include:
1. Further investigation of its antimicrobial properties and potential use in the development of new antimicrobial agents.
2. Studies on its anti-inflammatory and antioxidant activities and its potential use in the treatment of various diseases.
3. Research on its potential use in the agricultural industry as a pesticide or fungicide.
4. Investigation of its potential use in drug delivery systems due to its low toxicity towards mammalian cells.
Conclusion:
In conclusion, 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a chemical compound that has shown significant potential in various scientific research fields. Its low toxicity towards mammalian cells, antimicrobial properties, and anti-inflammatory and antioxidant activities make it a promising candidate for further research. However, its limited solubility in water can pose a challenge in some experiments. Further research in this area is necessary to fully understand the potential applications of this compound.
Méthodes De Synthèse
The synthesis of 1-acetyl-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide involves the reaction of 4-(trifluoromethoxy)benzylamine with 3-chloro-1-acetylazetidine-2,2-dicarboxylate in the presence of a base. The resulting product is then hydrolyzed to obtain the final compound.
Applications De Recherche Scientifique
- Les composés contenant du fluor jouent un rôle crucial dans la recherche pharmaceutique. Environ 10 % des produits pharmaceutiques commercialisés contiennent un atome de fluor, et cette tendance continue de croître .
- Dans le domaine des produits agrochimiques, les composés fluorés sont répandus. Environ 15 % des pesticides répertoriés dans le Pesticide Manual contiennent au moins un atome de fluor .
Chimie médicinale et développement de médicaments
Développement de pesticides
Organocatalyse et chimie synthétique
Safety and Hazards
Propriétés
IUPAC Name |
1-acetyl-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O3/c1-9(20)19-7-11(8-19)13(21)18-6-10-2-4-12(5-3-10)22-14(15,16)17/h2-5,11H,6-8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKNBVLAGFPSBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2544643.png)
![6-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2544645.png)
![N-(2-bromophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2544648.png)



![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[6.1.0]nonane-9-carboxamide](/img/structure/B2544654.png)


![2-{[4-(3-methylbutanoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2544662.png)
![N1-(4-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2544663.png)


![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2544666.png)